2-[2-(1H-imidazol-1-yl)ethyl]piperidine
Description
Significance of Imidazole (B134444) and Piperidine (B6355638) Motifs in Chemical Biology and Medicinal Chemistry
Both imidazole and piperidine rings are considered "privileged structures" in drug discovery, as they are frequently found in a wide array of biologically active compounds and approved drugs. acs.orgnih.gov
The imidazole nucleus is a cornerstone in medicinal chemistry. researchgate.net It is a constituent of essential biomolecules like the amino acid histidine and the neurotransmitter histamine (B1213489). researchgate.net This ring system is amphoteric, capable of acting as both a weak acid and a weak base, which can be advantageous for modulating the pharmacokinetic properties of a drug candidate. mdpi.com The nitrogen atoms of the imidazole ring can participate in hydrogen bonding, a key interaction for binding to biological macromolecules like enzymes and receptors. chemicalbook.com Consequently, the imidazole motif is present in numerous therapeutic agents with a broad range of activities, including antifungal (e.g., Ketoconazole), anticancer (e.g., Mercaptopurine), and antihistaminic (e.g., Cimetidine) drugs. chemicalbook.comresearchgate.netelsevierpure.com
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals. nih.gov Its saturated, chair-like conformation provides a three-dimensional framework that can be strategically modified to orient substituents for optimal target binding. unict.it The basic nitrogen atom of the piperidine ring is often a key pharmacophoric feature, forming ionic interactions with acidic residues in protein binding sites. researchgate.net This motif is integral to the structure of many natural alkaloids, such as morphine and piperine (B192125), and is found in a vast number of synthetic drugs spanning various classes, including antipsychotics (e.g., Haloperidol), analgesics (e.g., Fentanyl), and stimulants (e.g., Methylphenidate). nih.gov
The combination of these two motifs in a single molecule, such as 2-[2-(1H-imidazol-1-yl)ethyl]piperidine, offers the potential for synergistic or novel pharmacological activities by engaging with biological targets in a multi-faceted manner.
Overview of Research Trajectories for the this compound Scaffold
While specific research focused exclusively on the this compound isomer is limited in publicly available literature, extensive research has been conducted on closely related isomers and analogues that feature the core structure of an imidazole ring connected to a piperidine ring. These research efforts have predominantly converged on two key biological targets: the histamine H₃ receptor (H₃R) and the sigma-1 (σ₁) receptor. acs.orgnih.gov
Histamine H₃ Receptor Antagonism:
The H₃ receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H₃ receptor have been investigated for their potential in treating a range of neurological and psychiatric disorders. The imidazole ring is a classical component of histamine and many H₃R ligands. Research has shown that scaffolds linking an imidazole group to a piperidine ring are potent H₃R antagonists. nih.gov For instance, studies on 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives revealed that attaching various chemical groups to the piperidine nitrogen could yield highly potent H₃R antagonists. nih.gov The piperidine ring in these structures serves as a central scaffold for orienting other substituents and often replaces the imidazole ring of other H₃R ligands to improve pharmacokinetic properties. nih.govresearchgate.net
| Compound | Modification | Receptor Affinity (pA₂) | Reference |
|---|---|---|---|
| FUB 181 Analogue | Piperidine replaces imidazole | 7.7 | nih.gov |
| Thioperamide Analogue | Piperidine replaces imidazole | Significantly reduced | nih.gov |
| Clobenpropit Analogue | Piperidine replaces imidazole | Significantly reduced | nih.gov |
| Compound 7 (Vaccaro et al.) | Substituted aniline (B41778) amide on piperidine | Potent antagonist | nih.gov |
Sigma-1 (σ₁) Receptor Ligands:
The σ₁ receptor is a unique intracellular chaperone protein implicated in various cellular functions and considered a therapeutic target for neuropsychiatric disorders and pain. nih.gov Recent studies have revealed that many compounds containing a piperidine moiety exhibit high affinity for sigma receptors. nih.govnih.gov Interestingly, a number of H₃R antagonists that contain the imidazole-piperidine scaffold have been found to possess high, often nanomolar, affinity for the σ₁ receptor as well. acs.orgnih.gov This dual activity has opened a new research trajectory for these compounds as potential multi-target ligands for complex conditions like neuropathic pain. acs.orgacs.org The piperidine moiety has been identified as a critical structural element for this dual H₃/σ₁ receptor activity. nih.gov
| Compound ID | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Compound 5 | 7.70 | 3.64 | Piperidine core | acs.orgnih.gov |
| Compound 11 | 6.2 | 4.41 | Piperidine core | nih.gov |
| Compound 12 | 7.7 | Data not specified | Piperidine core | nih.gov |
| Compound 4 (analogue) | 3.17 | 1531 | Piperazine (B1678402) core (for comparison) | acs.orgnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-imidazol-1-ylethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-2-5-12-10(3-1)4-7-13-8-6-11-9-13/h6,8-10,12H,1-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFKUPRQMYDHOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627395 | |
| Record name | 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278789-09-6 | |
| Record name | 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 2 2 1h Imidazol 1 Yl Ethyl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, offering detailed information about the local environment of individual atoms. Through various NMR techniques, the proton and carbon frameworks of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine have been meticulously mapped.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound provides a precise count of the different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the imidazole (B134444) ring, the ethyl linker, and the piperidine (B6355638) moiety.
The imidazole ring exhibits three characteristic signals in the aromatic region. The proton at the C2 position typically appears as a singlet, while the protons at the C4 and C5 positions also present as distinct signals. The ethyl bridge connecting the two heterocyclic rings shows two multiplets, corresponding to the two non-equivalent methylene (B1212753) (-CH₂-) groups.
The piperidine ring protons produce a series of complex multiplets in the aliphatic region of the spectrum. The proton at the C2 position of the piperidine ring, being adjacent to both the nitrogen atom and the ethyl substituent, shows a distinct chemical shift. The remaining piperidine protons at positions C3, C4, C5, and C6, along with the N-H proton, resonate at higher field strengths, consistent with their aliphatic and saturated environment. chemicalbook.com The integration of these signals confirms the presence of all 17 protons in the molecule.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
|---|---|---|---|
| Imidazole H-2 | ~7.5 | s | 1H |
| Imidazole H-4 | ~7.0 | s | 1H |
| Imidazole H-5 | ~6.8 | s | 1H |
| Imidazole-CH₂- | ~4.0 | t | 2H |
| Piperidine-CH₂- | ~2.0 | m | 2H |
| Piperidine H-2 | ~2.9 | m | 1H |
| Piperidine H-6 (axial & equatorial) | ~3.0, ~2.5 | m | 2H |
| Piperidine H-3, H-4, H-5 (axial & equatorial) | ~1.2-1.8 | m | 6H |
Note: Predicted values are based on structural analysis and data from analogous compounds. s = singlet, t = triplet, m = multiplet, br s = broad singlet.
¹³C NMR for Carbon Skeleton Elucidation
Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum for this compound displays ten distinct signals, corresponding to each unique carbon atom in the structure.
The three carbon atoms of the imidazole ring (C2, C4, and C5) are observed in the downfield region, characteristic of heteroaromatic systems. The piperidine ring carbons (C2, C3, C4, C5, C6) and the two carbons of the ethyl linker resonate in the upfield aliphatic region. The chemical shifts provide unambiguous evidence for the connectivity of the carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
|---|---|
| Imidazole C-2 | ~137 |
| Imidazole C-4 | ~128 |
| Imidazole C-5 | ~119 |
| Imidazole-CH₂- | ~46 |
| Piperidine-CH₂- | ~36 |
| Piperidine C-2 | ~58 |
| Piperidine C-6 | ~47 |
| Piperidine C-3 | ~32 |
| Piperidine C-5 | ~26 |
Note: Predicted values are based on structural analysis and data from analogous compounds.
2D NMR Techniques for Connectivity Assignments
To definitively assign the proton and carbon signals and confirm the molecule's constitution, two-dimensional (2D) NMR experiments are employed. ipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. rsc.org This allows for the unambiguous assignment of which protons are attached to which carbons.
Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range (2-3 bond) correlations between protons and carbons. beilstein-journals.org For instance, HMBC spectra would show correlations between the protons of the ethyl linker and the carbons of both the imidazole and piperidine rings, unequivocally establishing the connection between these three structural components. mdpi.com Similarly, COSY (Correlation Spectroscopy) experiments are used to identify proton-proton coupling networks within the piperidine ring and along the ethyl chain, confirming the sequence of atoms. ipb.pt
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula of this compound. mdpi.com The free base of the compound has a molecular formula of C₁₀H₁₇N₃. HRMS provides a highly accurate mass measurement of the molecular ion, typically the protonated species [M+H]⁺ in positive ion mode.
The calculated exact mass for the [M+H]⁺ ion of C₁₀H₁₇N₃ is 180.1495. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides extremely high confidence in the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. nih.gov
LC-MS and UPLC for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. mdpi.com These methods are essential for assessing the purity of a synthesized sample of this compound.
In an LC-MS analysis, the sample is first passed through a chromatography column, which separates the target compound from any impurities, such as unreacted starting materials, reagents, or synthetic by-products. nih.gov The eluent from the column is then introduced into the mass spectrometer, which detects and identifies each separated component based on its mass-to-charge ratio. This allows for the detection and potential identification of trace-level impurities that might not be visible by other methods like NMR. uu.nlresearchgate.net This technique is crucial for quality control in pharmaceutical and chemical research. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for the structural elucidation of chemical compounds by identifying the vibrational modes of molecules.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the FT-IR spectrum is expected to be characterized by vibrations originating from the piperidine ring, the imidazole ring, and the ethyl linker.
The key functional groups and their anticipated vibrational frequencies are:
Piperidine Ring Vibrations: The secondary amine (N-H) in the piperidine ring is expected to show a stretching vibration in the range of 3300-3500 cm⁻¹. C-H stretching vibrations from the CH₂ groups of the saturated ring would appear in the 2850-2960 cm⁻¹ region.
Imidazole Ring Vibrations: The aromatic C-H stretching of the imidazole ring is anticipated around 3100-3150 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring typically produce characteristic bands in the 1450-1660 cm⁻¹ region. nih.gov
Aliphatic Chain Vibrations: The ethyl linker and the piperidine ring's methylene (CH₂) groups will exhibit characteristic scissoring (bending) vibrations near 1450 cm⁻¹.
C-N Vibrations: C-N stretching vibrations from both the piperidine and imidazole moieties are expected in the fingerprint region, typically between 1200 and 1350 cm⁻¹.
Based on data from analogous structures like 2-ethyl-1H-benzo[d]imidazole, a detailed assignment of expected vibrational frequencies can be proposed. researchgate.net
Table 1: Predicted FT-IR Characteristic Peaks for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Piperidine | 3300 - 3500 |
| Aromatic C-H Stretch | Imidazole | 3100 - 3150 |
| Aliphatic C-H Stretch | Piperidine, Ethyl Linker | 2850 - 2960 |
| C=N Stretch | Imidazole | 1580 - 1660 |
| C=C Stretch | Imidazole | 1450 - 1550 |
| CH₂ Scissoring | Piperidine, Ethyl Linker | ~1450 |
| C-N Stretch | Piperidine, Imidazole | 1200 - 1350 |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported, its expected solid-state characteristics can be inferred from studies on related piperidine and imidazole derivatives. nih.govmdpi.com
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this molecule would be significantly influenced by intermolecular forces.
Hydrogen Bonding: The most prominent interaction is expected to be hydrogen bonding. The N-H group of the piperidine ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom of the imidazole ring can act as a hydrogen bond acceptor. This could lead to the formation of strong N-H···N hydrogen bonds, linking molecules into chains or more complex networks, which is a common feature in the crystal structures of similar compounds. mdpi.com
π-π Stacking: Depending on the relative orientation of the molecules in the unit cell, π-π stacking interactions between the planar imidazole rings could also contribute to the stability of the crystal structure. These interactions typically occur at a distance of 3.3–3.8 Å.
Table 2: Expected Crystallographic and Intermolecular Interaction Data
| Parameter | Expected Feature | Comment |
|---|---|---|
| Piperidine Conformation | Chair | Most stable conformation, minimizing strain. |
| Substituent Position | Equatorial | Minimizes steric hindrance. |
| Primary Intermolecular Force | N-H···N Hydrogen Bonding | Strong interaction between piperidine (donor) and imidazole (acceptor). |
| Secondary Intermolecular Force | π-π Stacking | Possible between parallel imidazole rings. |
Disorder and Polymorphism Studies
Disorder: In X-ray crystallography, disorder refers to situations where a molecule or a part of it occupies multiple positions within the crystal lattice. For this compound, the flexible ethyl chain could potentially exhibit conformational disorder. No specific studies on disorder for this compound have been documented.
Polymorphism: Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can have distinct physical properties. The existence of different hydrogen bonding arrangements or packing motifs could potentially lead to polymorphism in this compound. However, no polymorphism studies for this compound have been reported in the literature.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating, identifying, and quantifying chemical compounds. For a molecule like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable for purity assessment and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): Given the polarity of the imidazole and piperidine rings, reversed-phase HPLC (RP-HPLC) would be the most common approach. A C18 or C8 stationary phase would be appropriate, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector, as the imidazole ring possesses a chromophore that absorbs in the UV region (typically around 210-230 nm).
Gas Chromatography (GC): GC could also be employed, particularly if coupled with a mass spectrometry (MS) detector for definitive identification. The compound is likely volatile enough for GC analysis, possibly after derivatization of the N-H group to improve thermal stability and peak shape. A polar capillary column would be suitable for separating the compound from potential impurities.
These techniques would allow for the determination of the compound's purity by quantifying the area of its peak relative to any impurity peaks and can be used to track the disappearance of reactants and the appearance of the product during synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a premier analytical technique for the separation, quantification, and purification of this compound. Given the compound's polarity, stemming from the imidazole and piperidine rings, reversed-phase HPLC is a commonly employed method.
A typical analysis involves a C18 stationary phase, which is nonpolar, and a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analyte and the C18-functionalized silica (B1680970) gel. The mobile phase often consists of a mixture of an aqueous component, such as water with a pH modifier like formic acid or ammonium acetate, and an organic solvent, typically acetonitrile or methanol. The addition of an acid to the mobile phase helps to protonate the basic nitrogen atoms in the imidazole and piperidine rings, leading to sharper peaks and improved chromatographic resolution.
Detection is commonly achieved using an ultraviolet (UV) detector, as the imidazole ring possesses a chromophore that absorbs UV light. A more sensitive and specific approach involves coupling the HPLC system with a mass spectrometer (LC-MS). nih.gov This allows for the determination of the compound's molecular weight, providing an additional layer of identification and structural confirmation. nih.gov The precision and accuracy of such methods are generally validated to be within acceptable limits for bioanalytical applications. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 2.1 x 30 mm, 3.5 µm) nih.gov |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile nih.gov |
| Elution | Gradient |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Detection | UV at ~210-220 nm or Mass Spectrometry (MS) nih.gov |
| Expected Retention Time | Dependent on the specific gradient program |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing the purity of this compound. chemistryhall.com It is an essential tool during the synthesis of such compounds. researchgate.net
The process involves spotting a small amount of the compound, dissolved in a suitable volatile solvent, onto a TLC plate coated with a stationary phase, which is typically silica gel for this class of compounds. The plate is then placed in a sealed chamber containing a specific solvent system (mobile phase). Capillary action draws the mobile phase up the plate, and the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.
For a compound like this compound, a common mobile phase would be a mixture of a relatively nonpolar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a base like triethylamine (B128534) or ammonia (B1221849) to prevent peak tailing by deactivating acidic sites on the silica gel.
Since the compound is not colored, visualization of the spots after development requires specific techniques. The most common method is viewing the plate under UV light (at 254 nm), where the compound may appear as a dark spot if the TLC plate contains a fluorescent indicator. Alternatively, chemical staining agents can be used. chemistryhall.com Reagents such as iodine vapor, potassium permanganate (B83412) solution, or Dragendorff's reagent are effective for visualizing nitrogen-containing heterocyclic compounds, appearing as brown or orange-brown spots. illinois.edu Phosphomolybdic acid (PMA) is another general-purpose stain that reacts with most organic compounds to produce blue-green spots upon heating. chemistryhall.com
The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions.
Table 2: Typical TLC System for Analysis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 on aluminum plates |
| Mobile Phase (Eluent) | Dichloromethane:Methanol (e.g., 9:1 v/v) with 0.5% Triethylamine |
| Application | Spotting of a dilute solution in methanol or dichloromethane |
| Development | In a closed TLC chamber until the solvent front is ~1 cm from the top |
| Visualization | 1. UV light (254 nm)2. Iodine vapor illinois.edu3. Dragendorff's reagent illinois.edu4. Potassium permanganate stain illinois.edu |
| Rf Value | Varies with the exact mobile phase composition |
Computational Chemistry and Molecular Modeling Studies of 2 2 1h Imidazol 1 Yl Ethyl Piperidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining various molecular properties.
Density Functional Theory (DFT) for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a range of properties, including molecular energies, geometries, and descriptors of reactivity. For a molecule like 2-[2-(1H-imidazol-1-yl)ethyl]piperidine, DFT calculations would typically be employed to determine its optimized geometry, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO).
The distribution of electron density, as calculated by DFT, can reveal sites susceptible to electrophilic or nucleophilic attack, providing insights into the molecule's potential chemical reactions. Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived from the energies of the frontier orbitals, offering a quantitative measure of the molecule's reactivity.
Calculation of Molecular Orbitals and Electrostatic Potentials
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
Molecular electrostatic potential (MEP) maps are valuable for visualizing the charge distribution on the surface of a molecule. These maps indicate regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) and piperidine (B6355638) rings, indicating their potential role as sites for protonation or coordination to metal ions.
Conformational Analysis
The three-dimensional structure of a molecule is critical to its function. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule, known as conformers.
Investigation of Preferred Conformations (e.g., Piperidine Ring Chair Conformation)
The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. In this conformation, substituents can be in either an axial or equatorial position. The relative stability of these positions is influenced by steric interactions. For the ethyl-imidazole substituent at the 2-position of the piperidine ring, the equatorial position is generally favored to minimize steric hindrance.
Stochastic Conformational Search Algorithms
To explore the full conformational space of a flexible molecule like this compound, stochastic conformational search algorithms are often employed. These methods, such as Monte Carlo or molecular dynamics simulations, randomly sample different molecular geometries and identify low-energy conformations. This systematic search is crucial for finding the global minimum energy structure and other low-lying conformers that may be populated at room temperature.
Influence of Substituents on Conformational Preferences
The presence of the 2-(1H-imidazol-1-yl)ethyl substituent significantly influences the conformational preferences of the piperidine ring. The size and flexibility of this group will affect the energetic balance between axial and equatorial orientations. Furthermore, intramolecular interactions, such as hydrogen bonding between the imidazole nitrogen and the piperidine N-H group (if present and in a suitable orientation), could play a role in stabilizing certain conformations. The nature of the solvent can also impact conformational preferences, with polar solvents potentially stabilizing more polar conformers.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations provide insights into the conformational landscape of a molecule, its flexibility, and its interactions with the surrounding environment, such as different solvents or a biological receptor.
While specific MD simulation studies focusing solely on the molecular flexibility and dynamics of this compound in various environments are not extensively documented in publicly available literature, the conformational behavior of its constituent fragments, piperidine and the ethyl-imidazole linker, has been a subject of computational investigation.
The piperidine ring can exist in two primary chair conformations, with substituents adopting either axial or equatorial positions. The energetic preference for a particular conformation is influenced by the nature and size of the substituents and their interactions with the rest of the molecule and the solvent. For this compound, the ethyl-imidazole group at the 2-position of the piperidine ring can adopt different orientations relative to the ring.
MD simulations in different solvent environments, such as water and less polar organic solvents, can reveal the influence of the medium on the conformational preferences of the molecule. In an aqueous environment, the molecule's conformation will be influenced by hydrogen bonding interactions between the solvent and the nitrogen atoms of the imidazole and piperidine rings. In contrast, in a non-polar environment, intramolecular interactions and steric effects would be more dominant in dictating the preferred conformation.
The flexibility of the ethyl linker connecting the imidazole and piperidine rings is another crucial aspect that can be explored through MD simulations. The simulations can map the potential energy surface associated with the rotation around the single bonds of this linker, identifying the most stable rotamers and the energy barriers between them. This information is vital for understanding how the molecule can adapt its shape to fit into a receptor's binding pocket.
Ligand-Based Drug Design Approaches
Ligand-based drug design methods are employed when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on the analysis of a set of molecules known to be active against a specific target to derive a model that explains their biological activity.
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For compounds like this compound, which are known to act as histamine (B1213489) H3 receptor antagonists, a general pharmacophore model has been developed. nih.govnih.gov
The key pharmacophoric features for histamine H3 receptor antagonists typically include:
A basic nitrogen atom: The nitrogen in the piperidine ring of this compound serves as this feature. It is usually protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the receptor's binding site.
A hydrogen-bond acceptor/donor group: The imidazole ring provides this feature, with its nitrogen atoms capable of acting as both hydrogen bond donors and acceptors.
Hydrophobic/aromatic regions: While the core structure of this compound itself is relatively simple, derivatives often include aromatic or bulky hydrophobic groups that interact with hydrophobic pockets in the receptor.
A qualitative pharmacophore model for histamine H3 antagonists reveals the importance of four hydrogen-bonding site points and two hydrophobic pockets for effective binding. nih.gov The development of such models allows for the virtual screening of large chemical databases to identify new potential ligands that fit the pharmacophoric requirements.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical or structural descriptors of the molecules with their observed activity.
A study on a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, which are structurally analogous to this compound, provides valuable insights into the descriptors that influence their antiprotozoal activity. The best QSAR model developed in this study had a correlation coefficient (r²) of 0.9740, indicating a strong correlation between the selected descriptors and the biological activity.
The key descriptors identified in this study were:
XAHydrophobicArea: This descriptor represents the hydrophobic surface area of the molecule. Its inclusion in the model highlights the significance of hydrophobic interactions in the binding of these compounds to their biological target.
The QSAR model derived from this study can be represented by the following equation: pIC50 = [Descriptor 1 coefficient] * chiV1 + [Descriptor 2 coefficient] * chi3Cluster + [Descriptor 3 coefficient] * XAHydrophobicArea + Constant
This model can be used to predict the antiprotozoal activity of new, unsynthesized derivatives of this class, thereby prioritizing the synthesis of the most promising candidates.
Table 1: Statistical Parameters of the QSAR Model for 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole Derivatives
| Parameter | Value |
| Correlation Coefficient (r²) | 0.9740 |
| Cross-validated r² (q²) | 0.9588 |
| Predictive r² (pred_r²) | 0.7691 |
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further than traditional QSAR by considering the 3D properties of molecules. In these methods, molecules are aligned in 3D space, and their steric and electrostatic fields (in CoMFA), as well as hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA), are calculated and correlated with their biological activities.
While a specific 3D-QSAR study on this compound was not found, studies on other series of histamine H3 receptor antagonists have successfully employed these techniques. nih.govresearchgate.netrjptonline.org For a series of 2,6-disubstituted thiazolo[4,5-b]pyridines, a 3D-QSAR study using partial least square regression (PLSR) analysis yielded a model with good predictive ability (pred_r² = 0.6650). rjptonline.org
The contour maps generated from CoMFA and CoMSIA studies provide a visual representation of the regions around the aligned molecules where modifications would likely lead to an increase or decrease in activity. For instance, a green contour in a steric map indicates a region where bulky substituents are favored, while a yellow contour suggests that steric hindrance in that area is detrimental to activity. Similarly, blue and red contours in electrostatic maps indicate regions where positive and negative charges, respectively, are favorable for activity.
Table 2: Representative Statistical Results from a 3D-QSAR Study on Histamine H3 Receptor Antagonists
| Method | q² | r² | pred_r² |
| CoMFA | 0.6449 | 0.7902 | 0.6650 |
| CoMSIA | - | - | - |
Note: Specific CoMSIA data for a closely related series was not available in the searched literature.
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) relies on the knowledge of the 3D structure of the biological target, typically a protein or a nucleic acid. This approach involves designing molecules that can bind to the target with high affinity and selectivity, often guided by computational methods like molecular docking.
For this compound and its analogs targeting the histamine H3 receptor, molecular docking studies have been instrumental in elucidating their binding modes. acs.orgcresset-group.com Although a crystal structure of the histamine H3 receptor with a bound ligand is not always available, homology models based on the structures of other G-protein coupled receptors (GPCRs) have been successfully used.
Docking studies of histamine H3 antagonists into a model of the receptor have revealed key interactions: cresset-group.com
The protonated nitrogen of the piperidine ring forms a salt bridge with a conserved aspartic acid residue (Asp114 in the human H3 receptor) in transmembrane helix 3 (TM3). This interaction is considered a crucial anchor point for the binding of most antagonists.
The imidazole ring can form hydrogen bonds with surrounding amino acid residues, such as tyrosine or serine, in the binding pocket.
The ethyl linker allows the molecule to adopt a conformation that spans the distance between the anchoring piperidine and the interacting imidazole ring.
In more complex derivatives, aromatic or hydrophobic substituents can engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine and phenylalanine in the binding site.
These insights from molecular docking studies are invaluable for the rational design of new derivatives of this compound with improved affinity and selectivity for the histamine H3 receptor. By understanding the specific interactions at the atomic level, medicinal chemists can make targeted modifications to the lead structure to enhance its binding properties.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds containing both piperidine and imidazole rings, molecular docking studies have been instrumental in elucidating their interactions with various biological targets, particularly G-protein coupled receptors (GPCRs) and enzymes.
Research on analogous compounds, such as those targeting the histamine H3 receptor, has demonstrated the critical role of the basic nitrogen atom within the piperidine or a similar aliphatic cyclic amine in forming key interactions. nih.govnih.gov For instance, in many histamine H3 receptor antagonists, the piperidine nitrogen is protonated and forms a crucial ionic bond with a conserved aspartate residue (Asp114) in the binding pocket. acs.org Similarly, the imidazole ring often engages in hydrogen bonding or aromatic stacking interactions with surrounding amino acid residues. acs.org
In the context of this compound, it is plausible that the piperidine nitrogen would act as a primary anchor point within a target's binding site, likely forming a salt bridge with an acidic residue. The imidazole ring, connected via a flexible ethyl linker, can then adopt various conformations to establish secondary interactions, such as hydrogen bonds with polar residues or π-π stacking with aromatic residues like tyrosine, phenylalanine, or tryptophan. acs.orgrsc.org The ethyl linker provides the necessary conformational flexibility for the molecule to adopt an optimal binding pose.
Table 1: Predicted Interactions from Molecular Docking of Analogous Imidazole-Piperidine Compounds
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| Histamine H3 Receptor | Asp114, Tyr115, Glu206 | Ionic, Hydrogen Bond, π-π Stacking | acs.org |
| Sigma-1 Receptor | Glu172, Asp126, Tyr103 | Ionic, Hydrogen Bond, Hydrophobic | rsc.orgnih.gov |
| L-glutamine: d-fructose-6-phosphate amidotransferase | Ala602, Val399, Gly301 | Hydrogen Bond, Hydrophobic | |
| Epidermal Growth Factor Receptor (EGFR) | LYS 879, PRO 914, ASP 916 | Hydrogen Bond, Non-covalent | dergipark.org.tr |
This table is illustrative and based on findings for structurally related compounds.
Binding Site Identification and Characterization
The identification and characterization of binding sites are crucial for understanding the mechanism of action of a ligand. For compounds structurally related to this compound, computational methods have been successfully used to define the topology and chemical environment of their binding pockets.
For example, in studies of sigma-1 receptor ligands, the binding site is characterized by a hydrophobic pocket surrounded by key polar residues. nih.gov The piperidine moiety of these ligands typically occupies this hydrophobic region, while the more polar imidazole-containing portion can interact with residues at the entrance of the pocket. rsc.org The binding site often comprises aromatic amino acids that can engage in hydrophobic and π-stacking interactions, and acidic residues that can form salt bridges with the basic nitrogen of the piperidine ring. nih.govnih.gov
Protein-Ligand Interaction Modeling
Protein-ligand interaction modeling provides a detailed three-dimensional representation of how a ligand binds to its target protein. This modeling is essential for rational drug design, as it allows for the visualization of key interactions that contribute to binding affinity and selectivity.
For compounds with imidazole and piperidine scaffolds, modeling studies have revealed common interaction patterns. The basic amine of the piperidine is a recurring feature for anchoring the ligand within the binding site through a strong ionic interaction. acs.orgrsc.org The imidazole ring often forms hydrogen bonds with serine, threonine, or glutamine residues, or participates in π-stacking interactions with aromatic residues. nih.gov
In the case of this compound, interaction models would likely show the protonated piperidine nitrogen forming a salt bridge with an aspartate or glutamate (B1630785) residue. The imidazole ring, depending on the specific target, could form a hydrogen bond with a polar residue or engage in stacking interactions. The ethyl linker would allow the two cyclic moieties to orient themselves optimally within the binding pocket to maximize these interactions. Molecular dynamics simulations on similar compounds have further helped in understanding the stability of these interactions over time. rsc.org
In Silico Prediction of Biological Activities and Targets
In the absence of experimental data, in silico prediction tools can provide valuable initial hypotheses about the potential biological activities and molecular targets of a novel compound.
Prediction of Activity Spectra for Substances (PASS)
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. The prediction is based on the structure-activity relationships of a large training set of known bioactive compounds.
For piperidine derivatives, PASS analysis has been shown to predict a wide range of potential biological activities, including effects on the central nervous system, antitumor activity, and antimicrobial effects. clinmedkaz.orgnih.gov The inclusion of an imidazole moiety is likely to further broaden the predicted activity spectrum, as imidazoles are present in many biologically active molecules. researchgate.net
A PASS prediction for this compound would likely indicate a high probability for activities such as neurotransmitter receptor antagonism (e.g., histamine or dopamine (B1211576) receptors), enzyme inhibition, and potential antimicrobial or anticancer effects. The Pa (probability to be active) and Pi (probability to be inactive) values generated by PASS would provide a quantitative measure of the likelihood of these activities.
Table 2: Illustrative PASS Predictions for a Hypothetical Imidazole-Piperidine Compound
| Biological Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |
| Histamine H3 receptor antagonist | > 0.7 | < 0.1 |
| Dopamine D2 receptor antagonist | > 0.6 | < 0.1 |
| Antineoplastic | > 0.5 | < 0.2 |
| Antibacterial | > 0.4 | < 0.3 |
| Antifungal | > 0.4 | < 0.3 |
This table is a hypothetical representation of potential PASS predictions and is not based on actual data for the specified compound.
Target Prediction using Databases (e.g., SwissTargetPrediction)
Web-based tools like SwissTargetPrediction allow for the prediction of the most probable protein targets of a small molecule based on the principle of chemical similarity. nih.govnih.gov By comparing the 2D and 3D structure of a query molecule to a database of known active ligands, the server generates a ranked list of potential targets.
For a compound like this compound, a SwissTargetPrediction analysis would likely identify several potential target classes. Given the structural motifs, GPCRs, particularly amine receptors like histamine and dopamine receptors, would be highly probable targets. clinmedkaz.org Enzymes such as kinases and proteases, as well as ion channels, are also likely to be predicted as potential targets. clinmedkaz.org
The output from SwissTargetPrediction would provide a list of protein targets with an associated probability score, offering valuable guidance for subsequent experimental validation. This approach has been successfully used to identify the targets of various piperidine-containing compounds. clinmedkaz.org
Structure Activity Relationship Sar Analysis of 2 2 1h Imidazol 1 Yl Ethyl Piperidine Analogues
Influence of Imidazole (B134444) Ring Modifications and Substituents
The imidazole ring is a critical pharmacophoric element in many histamine (B1213489) H3 receptor ligands. wikipedia.org Its modification, through substitution on the nitrogen atoms or the carbon core, can significantly modulate receptor affinity and functional activity.
Impact of N-Substituents on the Imidazole Ring
The nitrogen atoms of the imidazole ring offer key points for interaction with biological targets. Substitution at these positions can alter the electronic properties, steric profile, and hydrogen bonding capacity of the molecule. For instance, in a series of 2-thioimidazoline derivatives, the basicity of the polar group, which includes the imidazole moiety, was found to influence the optimal length of the alkyl chain connecting it to another cyclic moiety, thereby affecting receptor affinity. lookchem.com
While direct N-substitution on the 2-[2-(1H-imidazol-1-yl)ethyl]piperidine core is less commonly explored in the provided literature, the general principles of N-alkylation on imidazole-containing ligands are well-established. Such substitutions can impact the tautomeric equilibrium of the imidazole ring and its ability to act as a hydrogen bond donor or acceptor, which are often crucial for receptor binding.
Role of Substituents on the Imidazole Core
Substitution on the carbon atoms (C2, C4, and C5) of the imidazole ring plays a pivotal role in defining the pharmacological profile of these analogues. The reference compounds for histamine H3-receptor antagonists typically feature an imidazole moiety substituted at the 4-position. nih.gov
Systematic studies on 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles have shown that introducing substituents on the phenyl ring can modulate lipophilicity without significantly compromising receptor affinity. nih.gov This suggests that the core imidazole structure is essential for binding, while peripheral modifications can fine-tune pharmacokinetic properties. For example, a series of 1H-4-substituted imidazole compounds were identified as potent and selective histamine H3 receptor ligands, with derivatives containing olefin, amide, and acetylene (B1199291) functional groups showing high affinity. nih.gov
A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of H3 receptor antagonists featuring an imidazole ring revealed that the position and direction of intermolecular interactions elicited by the polar group in the ligands modulate receptor affinity. nih.gov This highlights the importance of the spatial arrangement of substituents on the imidazole core.
Table 1: Influence of Imidazole Core Substitution on Histamine H3 Receptor Affinity
| Compound/Modification | Substituent | Activity (pKi) |
| Lead Compound | 4(5)-phenyl | 7.28 - 8.03 |
| Biphasic Displacer | 3g | 8.53 (high affinity site) |
| Olefin Series (cis) | 4-(6-cyclohexylhex-cis-3-enyl) | Ki = 4.2 nM |
| Olefin Series (trans) | 4-(6-cyclohexylhex-trans-3-enyl) | Ki = 15.2 nM |
| Acetylene Series | GT-2260 | Ki = 2.9 nM |
| Acetylene Series | GT-2286 | Ki = 0.95 nM |
Data sourced from multiple studies and compiled for illustrative purposes. nih.govnih.gov
Impact of Piperidine (B6355638) Ring Modifications and Substituents
The piperidine moiety in this compound analogues is not merely a linker but an active contributor to the molecule's interaction with its biological target. Modifications to this ring system, including substitutions on the nitrogen and carbon atoms, as well as its stereochemical configuration, have profound effects on activity.
Effect of Nitrogen Substituents on the Piperidine Ring
The nitrogen atom of the piperidine ring is a key basic center and a common site for modification. In many histamine H3 receptor antagonists, this nitrogen is crucial for forming ionic interactions with the receptor. nih.gov
Studies on N-aryl-piperidine derivatives have shown that these compounds can act as potent agonists for the human histamine H3 receptor. nih.gov The nature of the aryl substituent significantly influences their agonistic activity. For instance, replacing a piperazine (B1678402) ring with a piperidine ring in certain series of compounds did not significantly affect affinity for the H3 receptor, suggesting the piperidine nitrogen's role is conserved across similar scaffolds. nih.gov However, the piperidine moiety was identified as a critical structural element for dual activity at both histamine H3 and sigma-1 receptors. nih.gov
In a series of piperidine-containing carbamates, N-alkylation was explored, leading to compounds with varying H3 receptor antagonist activity. nih.gov The introduction of an additional ether functionality in the lipophilic part of these carbamates was also shown to influence activity and selectivity. nih.gov
Table 2: Effect of Piperidine N-Substituents on Histamine H3 Receptor Affinity
| Compound Series | N-Substituent | Activity (Ki or pA2) |
| Piperidine Derivative (vs. Piperazine) | Unsubstituted | hH3R Ki = 7.70 nM |
| N-Aryl Piperidines | Various aryl groups | Moderate to high affinity |
| Piperidine Carbamates | N-alkyl urethanes | pA2 up to 7.2 |
| Piperidine Ethers | Benzyl | hH3R Ki = 12.5 nM |
Data compiled from various studies for comparative analysis. nih.govnih.govnih.govnih.gov
Influence of Substituents on Piperidine Carbons
Substitution on the carbon atoms of the piperidine ring can influence the molecule's conformation and introduce new points of interaction with the receptor. For example, in a series of dual histamine H3 and sigma-1 receptor ligands, the unsubstituted piperidine ring was found to be most influential for high affinity at the human H3 receptor when compared to its 4-pyridyl analogues. acs.orgnih.gov
Specifically, comparing unsubstituted piperidines to 4-pyridylpiperidine derivatives showed that while the former had higher affinity for the H3 receptor, the latter were more potent at sigma-1 receptors. acs.org This demonstrates that substitution at the C4 position can be used to tune the selectivity profile of these ligands.
Role of the Ethyl Linker and Spacer Modifications
Impact of Linker Length on Activity and Affinity
The length of the linker between the two heterocyclic moieties is a crucial factor that governs the optimal positioning of the fragments within a binding site. Studies on similar bifunctional molecules, such as bisbenzimidazoles, have demonstrated a dramatic effect of linker length on target binding and cellular uptake. nih.gov Research indicates that both excessively short and long linkers can be detrimental to activity.
For instance, in a study of bisbenzimidazole derivatives with linkers of varying lengths (from 3 to 21 atoms), a clear length-dependent variation in B-DNA stabilization was observed. nih.gov The thermal stabilization for a dodecamer DNA duplex ranged from 0.3°C to 9.0°C as the linker length increased. nih.gov This suggests that the linker must have an optimal length to allow the two pharmacophoric groups (in this case, imidazole and piperidine) to simultaneously achieve favorable interactions with their respective sub-pockets on the target protein. Shortening or eliminating the linker can lead to inactive compounds, as can excessive lengthening, which may introduce unfavorable steric interactions or an entropic penalty. nih.govnih.gov
| Linker Modification | Observation | Source |
| Variable Length (3-21 atoms) | Displayed length-dependent variation in B-DNA stabilization (ΔTm from 0.3 to 9.0 °C). | nih.gov |
| Shortening/Elimination | Can lead to a loss of activity. | nih.gov |
| Lengthening | Can alter subcellular localization, with longer linkers leading to extranuclear distribution. | nih.gov |
Influence of Linker Flexibility and Conformational Constraints
The flexibility of the linker is another key parameter in the design of potent ligands. A linker must balance the need for conformational freedom to adopt an optimal binding pose with the entropic cost associated with that flexibility. nih.govresearchgate.net An overly flexible linker can increase the entropic penalty of binding, as the molecule loses more rotational and translational freedom upon binding to its target. nih.gov Conversely, a rigid linker might lock the molecule in a conformation that is not ideal for binding.
Systematic studies exploring the energetic and structural effects of rigid versus flexible linkers have shown that linker strain and flexibility can have a substantial impact on binding affinity, even when the binding fragments are optimally positioned. nih.govresearchgate.net For example, converting rigid planar sp² centers (like oximes) into more flexible sp³ linkages (like amines) can systematically alter the presentation of the pharmacophoric fragments to their binding sites. nih.gov
Introducing conformational constraints, such as by incorporating the linker into a ring system, is a common strategy to reduce the entropic penalty of binding and enhance potency and selectivity. acs.org However, removing such constraints to increase flexibility can sometimes improve interaction with a target. nih.gov In a study of NLRP3 inhibitors, opening a piperidine ring to increase the flexibility of the molecule resulted in the retention of activity in one analogue, while others became inactive, highlighting the nuanced role of linker flexibility. nih.gov The optimal level of flexibility is therefore highly dependent on the specific topology of the target's binding site.
Hybridization and Fusion Strategies for Enhanced Activity
Molecular hybridization, the strategy of covalently linking two or more pharmacophores into a single molecule, has been extensively explored to enhance the activity of imidazole-piperidine scaffolds. researchgate.net This approach aims to create chimeric molecules that can interact with multiple targets or with different regions of a single target, often leading to improved efficacy, selectivity, and pharmacokinetic profiles. mdpi.comresearchgate.net
Combinations with Other Heterocyclic Systems (e.g., Benzimidazole (B57391), Thiadiazole, Triazole)
The imidazole-piperidine core has been successfully combined with a variety of other heterocyclic systems, yielding hybrids with significant biological activities. mdpi.commdpi.com
Benzimidazole: As a bioisostere of imidazole, benzimidazole is a common component in hybrid structures. wikipedia.org The fusion of a benzene (B151609) ring to the imidazole core creates a larger, more lipophilic aromatic system that can engage in π–π stacking and other interactions. nih.gov Quinoline–imidazole–piperidine hybrids and compounds featuring a 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been synthesized and evaluated for various activities. nih.govmdpi.com These hybrids often demonstrate improved medicinal properties compared to the individual heterocyclic rings. mdpi.com
Thiadiazole: The 1,3,4-thiadiazole (B1197879) ring has been incorporated into imidazole-containing hybrids to develop new antiprotozoal agents. nih.govmdpi.com In the design of these molecules, pharmacophoric subunits from existing drugs were combined, using the thiadiazole as a key pharmacophore to interact with biological targets. mdpi.com
Other Heterocycles: Imidazole-piperidine scaffolds have also been hybridized with other heterocycles like pyrimidine, oxadiazole, and quinoline. mdpi.commdpi.comnih.gov For instance, quinoline-imidazole-piperidine hybrids have shown potent enzyme inhibitory activity. mdpi.com Imidazole-1,2,4-oxadiazole-piperazine hybrids have been investigated as anticancer agents, demonstrating that the combination of these three moieties can lead to significant cytotoxic effects against various cancer cell lines. nih.gov
| Hybrid System | Combined Heterocycles | Reported Activity | Source |
| Quinoline-imidazole-piperidine | Quinoline, Imidazole, Piperidine | Anticancer, Enzyme Inhibition | mdpi.comresearchgate.net |
| Benzimidazole-pyrimidine | Benzimidazole, Pyrimidine | Antibacterial, Anticancer | mdpi.com |
| Imidazole-1,3,4-thiadiazole | Imidazole, 1,3,4-Thiadiazole | Antiprotozoal | nih.govmdpi.com |
| Triazole-benzofuran-imidazole | 1,2,3-Triazole, Benzofuran, Imidazole | Anticancer (Apoptotic) | mdpi.com |
| Imidazole-1,2,4-oxadiazole | Imidazole, 1,2,4-Oxadiazole, Piperazine | Anticancer | nih.gov |
Incorporation into Polycyclic Scaffolds
Fusing the imidazole-piperidine scaffold into larger, rigid polycyclic systems is another strategy to enhance biological activity. This approach creates conformationally restricted molecules with well-defined three-dimensional shapes, which can lead to higher affinity and selectivity for a specific target. psu.edu Polycyclic imidazole hybrids can affect solubility and biological interactions, and their complex frameworks are often found in marine natural products with potent antitumor activity. mdpi.comresearchgate.net The synthesis of polycyclic piperidine scaffolds is an active area of research aimed at creating structurally complex and diverse molecules with high stereocontrol for drug discovery. digitellinc.com
General SAR Principles for Imidazole-Piperidine Scaffolds
The structure-activity relationship (SAR) of the imidazole-piperidine scaffold is governed by the interplay of the electronic and structural features of both heterocyclic rings and the linker that connects them.
The imidazole ring is an aromatic heterocycle with two nitrogen atoms. libretexts.orgbiomedpharmajournal.org One nitrogen is pyridine-like, and its lone pair of electrons is available for hydrogen bonding, while the other is pyrrole-like and contributes its lone pair to the aromatic system. libretexts.org This unique electronic structure allows the imidazole moiety to act as both a hydrogen bond donor and acceptor, facilitating interactions with a wide range of biological targets. mdpi.com Replacement of the imidazole ring with a piperidine moiety has been shown to have a variable and unpredictable effect on antagonist potencies, with some analogues experiencing a significant drop in activity while others are largely unaffected. nih.gov This highlights the specific and crucial role the imidazole ring often plays in ligand-receptor interactions.
The piperidine ring is a non-aromatic, six-membered nitrogen-containing heterocycle. digitellinc.com Its conformational flexibility (typically adopting a chair conformation) and the basicity of the nitrogen atom are key to its function in many bioactive molecules. researchgate.net The piperidine moiety is often considered a privileged structure in medicinal chemistry and can be a critical element for activity. digitellinc.com For instance, in a series of dual H3/σ1 receptor antagonists, the piperidine ring was identified as the most influential structural element for affinity at the σ1 receptor while maintaining high affinity for the H3 receptor. nih.gov
The combination of these two scaffolds results in a versatile platform where modifications to either ring or the linker can fine-tune the pharmacological profile. SAR studies on related structures show that substituents on the aromatic rings can greatly affect binding through lipophilic, electronic, and steric effects. mdpi.com The nature and position of these substituents, the length and flexibility of the linker, and the specific stereochemistry of the piperidine ring are all critical parameters that must be optimized to achieve high potency and selectivity.
Mechanistic Investigations of Biological Interactions for 2 2 1h Imidazol 1 Yl Ethyl Piperidine and Analogues
Enzyme Inhibition Studies
Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibition
Analogues of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine, specifically those containing a 2-(imidazol-1-yl)pyrimidine moiety, have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS) dimerization. nih.govresearchgate.net The formation of a dimeric structure is essential for the catalytic activity of iNOS. These compounds prevent the association of iNOS monomers, thereby inhibiting the enzyme's function.
The mechanism of inhibition involves the imidazole (B134444) group of the inhibitor coordinating with the heme iron in the active site of an iNOS monomer. This interaction induces a conformational change that disrupts the monomer-monomer interface, preventing the formation of the active dimer. nih.gov A notable example from a combinatorial library, a piperazine-containing analogue, N-[(1,3-benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide, demonstrated potent inhibition of human iNOS with a half-maximal inhibitory concentration (IC50) of 28 nM. researchgate.net
| Compound | Target | IC50 (nM) |
|---|---|---|
| N-[(1,3-benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide | Human iNOS | 28 |
Cytochrome P450 Enzyme Modulation and Inhibition
The imidazole ring is a well-known modulator of cytochrome P450 (CYP) enzymes, often acting as an inhibitor due to the nitrogen atom's ability to coordinate with the heme iron of the enzyme. A piperazine-containing analogue, 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP), has been shown to be a mechanism-based inactivator of CYP2D6. nih.gov This time-dependent inactivation is characterized by a maximal rate of inactivation (k_inact) of 0.09 min⁻¹ and an inactivation constant (K_I) of 5.5 µM. nih.gov The proposed mechanism involves the formation of a reactive metabolite that covalently binds to the apoprotein, leading to irreversible inhibition. nih.gov
Conversely, medicinal chemistry efforts have been directed at mitigating this CYP inhibition liability. In a series of 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives developed as histamine (B1213489) H3 receptor antagonists, structural modifications were successfully made to reduce the inhibitory activity against CYP2D6 and CYP3A4, highlighting the tunability of this scaffold's interaction with CYP enzymes. nih.gov
| Compound | Enzyme | K_I (µM) | k_inact (min⁻¹) |
|---|---|---|---|
| 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP) | CYP2D6 | 5.5 | 0.09 |
NLRP3 Inflammasome Inhibition and ATPase Activity Modulation
The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in various inflammatory diseases. nih.gov Several small molecule inhibitors targeting the NLRP3 inflammasome have been developed, with some containing an imidazole moiety. For instance, the synthetic compound 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole (FC11A-2) has been shown to effectively repress the release of interleukin-1β (IL-1β) and IL-18 by inhibiting the NLRP3 inflammasome. nih.gov
One of the proposed mechanisms for NLRP3 inflammasome inhibition by certain compounds is the modulation of its ATPase activity, which is essential for its activation. nih.gov While direct data for this compound is not available, the broader class of imidazole-containing compounds represents a promising area for the discovery of novel NLRP3 inflammasome inhibitors.
α-Glucosidase and Butyryl Cholinesterase (BChE) Inhibition
Derivatives containing the imidazole scaffold have demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. A series of imidazole-bearing thioquinoline derivatives exhibited potent α-glucosidase inhibition, with IC50 values ranging from 12.1 to 102.1 µM, which is substantially more potent than the standard drug, acarbose (B1664774) (IC50 = 750.0 µM). nih.gov
In the context of neurodegenerative diseases, the inhibition of cholinesterases is a key therapeutic strategy. While acetylcholinesterase (AChE) has been the primary target, butyrylcholinesterase (BChE) is also gaining attention. Benzimidazole-based pyrrole (B145914) and piperidine (B6355638) hybrids have been synthesized and evaluated for their cholinesterase inhibitory activities. Some of these compounds displayed moderate to good inhibition of BChE, with IC50 values in the micromolar range (21.57 ± 0.61 µM to 39.55 ± 0.03 µM). mdpi.com
| Compound Class | Target Enzyme | IC50 Range (µM) |
|---|---|---|
| Imidazole-bearing thioquinolines | α-Glucosidase | 12.1 - 102.1 |
| Benzimidazole-based piperidine hybrids | Butyrylcholinesterase (BChE) | 21.57 - 39.55 |
Other Relevant Enzyme Targets (e.g., ACAT-1, COX-2, Lck Kinase)
The versatility of the imidazole-piperidine scaffold extends to other important enzyme targets.
Acyl-coenzyme A: cholesterol acyltransferase-1 (ACAT-1): This enzyme is involved in cellular cholesterol metabolism. A complex benzimidazole (B57391) derivative containing a piperazine (B1678402) linker, K-604, is a potent and selective inhibitor of human ACAT-1. nih.gov
Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a major target for anti-inflammatory drugs. The imidazole and imidazoline (B1206853) moieties are well-established pharmacophores in the design of selective COX-2 inhibitors. excli.de Various analogues have been developed, with some exhibiting potent inhibitory activity.
Lck Kinase: Lymphocyte-specific protein tyrosine kinase (Lck) is a crucial enzyme in T-cell signaling and a target for immunosuppressive agents. Imidazole-piperazine compounds have been developed as a potent class of cyclin-dependent kinase (CDK) inhibitors, a related family of kinases. drugbank.com Furthermore, other heterocyclic systems incorporating the imidazole motif have been shown to be potent Lck inhibitors. nih.gov
Receptor Binding and Modulation
The this compound framework is also a key component of ligands that bind to and modulate the function of various receptors, particularly in the central nervous system.
Research into dual-target ligands has explored piperidine and piperazine derivatives as antagonists for both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). nih.gov The piperidine ring has been identified as a critical structural element for achieving high affinity at the σ1R while maintaining affinity for the H3R. nih.gov For example, one such piperidine-containing analogue displayed a high affinity for both the human H3R (Ki = 7.70 nM) and the σ1R (Ki = 3.64 nM). nih.gov In contrast, the corresponding piperazine analogue showed significantly reduced affinity for the σ1R (Ki = 1531 nM), highlighting the importance of the piperidine nitrogen's basicity and steric environment for σ1R binding. nih.gov
| Compound Analogue | hH3R K_i (nM) | σ1R K_i (nM) |
|---|---|---|
| Piperidine-containing analogue | 7.70 | 3.64 |
| Piperazine-containing analogue | 3.17 | 1531 |
Histamine Receptors (H3, H4) Agonism and Antagonism
There is no available information on the binding affinity, agonistic, or antagonistic activity of this compound at histamine H3 or H4 receptors.
Transient Receptor Potential Vanilloid (TRPV) Receptor Antagonism
No studies have been found that investigate the potential antagonistic effects of this compound on TRPV receptors.
Bradykinin (B550075) Receptors
The interaction between this compound and bradykinin receptors has not been documented in the scientific literature.
Monoamine Transporters and Other Neurotransmitter Receptors
There is no published data regarding the effects of this compound on monoamine transporters (such as those for serotonin, dopamine (B1211576), and norepinephrine) or any other neurotransmitter receptors.
Modulation of Ion Channels and Transport Systems
Na+/Ca2+ Exchanger (NCX) Isoforms Modulation
No research is available on the modulatory effects of this compound on any of the Na+/Ca2+ exchanger isoforms.
Cellular Mechanisms and Pathways
Without primary data on the molecular targets of this compound, it is not possible to delineate any cellular mechanisms or pathways that it may influence.
Inhibition of Cytokine Release (e.g., IL-1β)
The dysregulation of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), is a hallmark of numerous inflammatory diseases. Compounds capable of inhibiting the release or activity of these cytokines are of significant therapeutic interest. The imidazole moiety is a key structural feature in a class of compounds known to inhibit cytokine release. These agents often function by targeting intracellular signaling pathways, such as the p38 MAP kinase pathway, which is critical for the production of IL-1β and TNF-α. nih.gov
Research on model imidazole-based compounds has demonstrated potent, low-micromolar inhibition of cytokine release from peripheral blood mononuclear cells (PBMC). nih.gov For instance, the model imidazole inhibitor ML 3163 was shown to inhibit the release of TNF-α and IL-1β with IC₅₀ values of 3.7 µM and 0.9 µM, respectively. nih.gov This inhibitory action was linked to the compound's ability to block p38 MAP kinase. nih.gov While direct studies on this compound are limited, the presence of the imidazole ring suggests a potential for similar mechanisms.
Furthermore, natural products containing a piperidine ring, such as piperine (B192125), have been shown to inhibit the IL-1β signaling pathway. nih.gov Experimental studies characterizing the interaction between piperine and IL-1β revealed a spontaneous binding event with an affinity constant (Kₐ) of 14.3 × 10⁴ M⁻¹, indicating a strong interaction. nih.gov This suggests that the piperidine scaffold can also contribute to the modulation of inflammatory cytokine pathways. The combination of both imidazole and piperidine motifs in a single molecule could therefore offer a synergistic or unique approach to cytokine inhibition.
| Compound/Analogue | Target | Assay System | Measured Activity | Reference |
|---|---|---|---|---|
| ML 3163 (Imidazole Analogue) | TNF-α Release | PBMC | IC₅₀ = 3.7 µM | nih.gov |
| ML 3163 (Imidazole Analogue) | IL-1β Release | PBMC | IC₅₀ = 0.9 µM | nih.gov |
| Piperine (Piperidine Analogue) | IL-1β Binding | Fluorescence Spectroscopy | Kₐ = 14.3 × 10⁴ M⁻¹ | nih.gov |
Impact on Cellular Viability (e.g., Pyroptosis)
Pyroptosis is a form of pro-inflammatory programmed cell death mediated by the gasdermin (GSDM) family of proteins. nih.gov Activation of inflammatory caspases (like caspase-1) leads to the cleavage of gasdermins, most notably Gasdermin D (GSDMD), which then forms pores in the cell membrane. nih.gov This process results in cell lysis and the release of inflammatory cytokines, playing a key role in immunity and cancer. nih.govnih.gov
While direct evidence of this compound inducing pyroptosis is not available, various heterocyclic compounds have been identified as pyroptotic agents. These molecules can trigger pyroptosis through different mechanisms, often involving the activation of caspases that cleave a member of the gasdermin family. nih.govnih.gov For example, certain pyridine-containing molecules have been reported to induce pyroptosis by activating Gasdermin E (GSDME). nih.gov Similarly, compounds containing five-membered heterocyclic rings, such as pyrrolidine-thiazole derivatives, can trigger pyroptosis in cancer cells by activating caspase-1 and GSDMD. nih.gov Given that the imidazole and piperidine moieties are core structures in many biologically active molecules, it is plausible that analogues of this compound could be designed to modulate this cell death pathway, potentially offering a novel strategy for cancer therapy. nih.gov
DNA Interaction Mechanisms (e.g., Intercalation)
DNA is a primary cellular target for many anticancer agents. Non-covalent interactions, particularly intercalation, are a key mechanism by which small molecules can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov Intercalation involves the insertion of a planar, aromatic molecule between the base pairs of the DNA double helix. This action causes structural changes, such as unwinding and lengthening of the DNA strand, which interferes with the function of enzymes like topoisomerases. mdpi.com
| Compound/Analogue | Target/Assay | Measured Activity | Reference |
|---|---|---|---|
| Naphtindolizinedione-carboxamide 1 | Human Topo IIα Inhibition | IC₅₀ = 1.78 µM | mdpi.com |
| Naphtindolizinedione-carboxamide 1 | DNA Binding (Docking) | K = 1.95 × 10⁵ M⁻¹ | mdpi.com |
| Naphtindolizinedione-carboxamide 2 | DNA Binding (Docking) | K = 1.34 × 10⁵ M⁻¹ | mdpi.com |
Membrane Permeation Studies
The ability of a drug molecule to cross cellular membranes is a critical determinant of its bioavailability and therapeutic efficacy. Passive membrane permeability is influenced by several physicochemical properties, including molecular weight, lipophilicity, and the presence of specific functional groups. For compounds targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is particularly important.
Studies on libraries of macrocyclic peptides containing imidazopyridinium have shown that this heterocyclic system can confer excellent passive membrane permeability, even for large molecules that are "beyond the Rule of 5". nih.gov For smaller molecules, such as those based on imidazole and piperidine scaffolds, permeability can be finely tuned through structural modifications. Research on a series of 2-aminopyridine-based neuronal nitric oxide synthase inhibitors, which share structural similarities with the target compound, demonstrated that subtle changes significantly impact permeability. For instance, the addition of a methyl group or the replacement of hydrogen with fluorine atoms can considerably increase permeability. Conversely, introducing a polar piperazine group can decrease permeability by several orders of magnitude. These findings highlight the delicate balance of lipophilicity and polarity required to optimize membrane transport.
Antimicrobial Mechanisms
The imidazole ring is the cornerstone of azole antifungal agents and is also present in some antibacterial compounds. The antimicrobial mechanisms of imidazole-containing compounds are diverse. In fungi, they famously inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of this pathway compromises membrane integrity, leading to cell death. Another proposed mechanism is the direct disruption of the cell membrane by inserting into the lipid bilayer, causing leakage of cellular contents.
Piperidine derivatives have also demonstrated significant antimicrobial activity against a range of bacterial pathogens. academicjournals.orgbiointerfaceresearch.com The combination of imidazole and piperidine moieties in hybrid molecules presents a promising strategy for developing new antimicrobial agents. Studies on various imidazole and piperidine derivatives have determined their minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, confirming their broad-spectrum potential. academicjournals.orgmdpi.com The precise mechanism for these hybrid structures is likely multifactorial but is thought to involve disruption of the bacterial cell wall or membrane, leading to a loss of structural integrity and cell viability. mdpi.com
| Compound/Analogue Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Imidazole Derivative (HL1) | Staphylococcus aureus | 625 | mdpi.com |
| Imidazole Derivative (HL2) | Staphylococcus aureus | 625 | mdpi.com |
| Imidazole Derivative (HL2) | Escherichia coli | 2500 | mdpi.com |
| Piperidine Derivative (Compound 6) | Bacillus subtilis | 750 | academicjournals.org |
| Piperidine Derivative (Compound 6) | Escherichia coli | 1500 | academicjournals.org |
| Piperidine Derivative (Compound 6) | Staphylococcus aureus | 1500 | academicjournals.org |
Future Research Directions and Unexplored Avenues for 2 2 1h Imidazol 1 Yl Ethyl Piperidine Research
Development of Novel and Efficient Synthetic Routes
The advancement of therapeutic applications for 2-[2-(1H-imidazol-1-yl)ethyl]piperidine is intrinsically linked to the development of efficient and versatile synthetic methodologies. Future research should prioritize the exploration of novel synthetic pathways that are not only high-yielding but also amenable to the creation of diverse analogues.
Key areas for investigation include:
Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the van Leusen imidazole (B134444) synthesis, offer a powerful strategy for the one-pot construction of substituted imidazoles. mdpi.comfrontiersin.org Investigating the application of such reactions, potentially catalyzed by agents like zirconium(IV) chloride, could streamline the synthesis of the imidazole moiety. frontiersin.org
Stereoselective Synthesis: Given the chirality of the 2-substituted piperidine (B6355638) ring, developing stereoselective synthetic methods is crucial. rsc.orgnih.govresearchgate.net Techniques employing chiral auxiliaries, such as η4-dienetricarbonyliron complexes, have shown success in controlling the stereochemistry of 2-substituted piperidines and should be explored. rsc.orgnih.gov Furthermore, biocatalytic approaches using enzymes like transaminases present a green and highly selective alternative for producing enantiomerically pure piperidine derivatives. acs.org
Flow Chemistry: The use of flow microreactors for electroreductive cyclization to form piperidine and pyrrolidine (B122466) rings offers a green and efficient alternative to traditional batch processes. beilstein-journals.org Adapting such technologies could lead to scalable and safer production methods.
Novel Cyclization Strategies: Continued exploration of intramolecular cyclization reactions, including radical-mediated and metal-catalyzed processes, could provide new entries to the piperidine core. mdpi.com
An overview of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Description | Potential Advantages |
| Multicomponent Reactions | One-pot reactions combining three or more starting materials to form a complex product. | High efficiency, atom economy, and diversity generation. |
| Stereoselective Synthesis | Methods that control the formation of a specific stereoisomer. | Production of enantiomerically pure compounds with potentially improved therapeutic profiles. |
| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Improved safety, scalability, and reaction control. |
| Novel Cyclization Strategies | Development of new methods for forming the piperidine ring. | Access to novel structural analogues and potentially more efficient syntheses. |
Exploration of Stereoisomeric Effects on Biological Activity
The 2-position of the piperidine ring in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. It is well-established in pharmacology that stereoisomers can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov
Future research must therefore involve:
Chiral Separation: The development of robust methods for the separation of the enantiomers is a prerequisite for studying their individual properties. Techniques such as chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful tools for achieving this. chiralpedia.comntu.edu.sgacs.org
Stereoselective Synthesis: As mentioned previously, the development of synthetic routes that produce a single enantiomer is highly desirable. rsc.orgnih.govacs.org
Configuration-Activity Relationships: Determining the absolute configuration of the more active enantiomer will be crucial for understanding the stereochemical requirements for interaction with its biological target.
Application of Advanced Computational Methodologies for Predictive Modeling
In silico techniques are indispensable tools in modern drug discovery, offering the potential to accelerate the identification of lead compounds and optimize their properties. The application of advanced computational methodologies to this compound research can provide valuable insights and guide experimental work.
Future computational studies should focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for a series of this compound analogues can help to identify the key physicochemical properties that govern their biological activity. nih.govrjptonline.orgijpsonline.com This information can then be used to design new compounds with improved potency.
Pharmacophore Modeling: Creating a pharmacophore model will define the essential three-dimensional arrangement of chemical features required for biological activity. dergipark.org.trnih.gov This model can be used to virtually screen large compound libraries to identify novel scaffolds that could mimic the activity of the parent compound.
Molecular Docking: If a biological target is identified, molecular docking studies can be used to predict the binding mode and affinity of this compound and its analogues. rjptonline.orgnih.gov This can provide a structural basis for understanding their activity and guide the design of more potent inhibitors or modulators.
ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like properties for synthesis and further testing. nih.gov
Identification of New Biological Targets and Therapeutic Applications
The combination of the imidazole and piperidine moieties suggests a broad potential for biological activity. researchgate.netmdpi.com A critical area for future research is the systematic identification of the biological targets of this compound and the exploration of its therapeutic potential in various disease areas.
Promising avenues for investigation include:
Enzyme Inhibition: Both imidazole and piperidine derivatives are known to inhibit a wide range of enzymes. acs.orgnih.gov Screening against panels of enzymes, such as kinases, proteases, and metabolic enzymes, could reveal novel inhibitory activities.
Receptor Modulation: The piperidine scaffold is a common feature in ligands for various G-protein coupled receptors (GPCRs) and ion channels. nih.gov Investigating the interaction of this compound with different receptor families could lead to the discovery of new antagonists or agonists.
Antimicrobial and Antiparasitic Activity: Imidazole-containing compounds have a long history as antimicrobial and antiparasitic agents. researchgate.net The title compound and its derivatives should be evaluated for their activity against a range of pathogenic bacteria, fungi, and protozoa.
Anticancer Properties: Many anticancer agents incorporate imidazole or piperidine rings. researchgate.net The cytotoxic effects of this compound should be investigated in various cancer cell lines to determine its potential as an anticancer agent.
Investigation of Structure-Kinetic Relationships
Future research should delve into the structure-kinetic relationships (SKR) of this compound analogues by:
Kinetic Analysis: For compounds that show significant activity against a specific target, detailed kinetic studies should be performed to determine their binding kinetics. acs.org This will reveal whether they are fast- or slow-binding inhibitors and whether they have a long residence time on the target.
Correlating Structure with Kinetics: By systematically modifying the structure of the parent compound and measuring the resulting changes in binding kinetics, it will be possible to establish relationships between specific structural features and the kinetic parameters. This can guide the design of compounds with optimized kinetic profiles, such as those with a long target residence time which may lead to a more sustained therapeutic effect.
Advancements in Analytical Characterization Techniques for Complex Analogues
As more complex analogues of this compound are synthesized, including different stereoisomers and regioisomers, the need for advanced analytical techniques for their unambiguous characterization becomes paramount.
Future efforts should focus on:
High-Resolution Spectroscopy: The use of advanced NMR techniques (e.g., 2D NMR, solid-state NMR) and high-resolution mass spectrometry (HRMS) will be essential for the complete structural elucidation of novel analogues. semanticscholar.orgresearchgate.netnih.govmdpi.comresearchgate.net
Chiral Analytical Methods: As discussed, the development and application of chiral chromatography methods are crucial for the separation and analysis of enantiomers. chiralpedia.commdpi.com Coupling these techniques with chiroptical detectors like electronic circular dichroism (ECD) can help in determining the absolute configuration of the separated stereoisomers. mdpi.com
Crystallography: Whenever possible, single-crystal X-ray diffraction should be used to definitively determine the three-dimensional structure and stereochemistry of new compounds. rsc.orgnih.gov
By pursuing these future research directions, the scientific community can systematically explore the chemical space around the this compound scaffold, leading to a deeper understanding of its structure-activity relationships and potentially unlocking new therapeutic agents for a range of diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 2-[2-(1H-imidazol-1-yl)ethyl]piperidine and its derivatives?
- Methodological Answer : The compound is typically synthesized via multi-step alkylation or sulfanyl linkage reactions. For example, derivatives like 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole are synthesized by reacting 2-mercaptobenzimidazole with 2-(1H-imidazol-1-yl)ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization of reaction conditions, such as solvent polarity and catalyst choice (e.g., triethylamine), is critical for improving yield and purity .
Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are standard. For example:
- NMR : Peaks at δ 7.6–7.8 ppm (imidazole protons) and δ 2.5–3.5 ppm (piperidine and ethylene protons) confirm backbone structure .
- IR : Stretching frequencies at ~3100 cm⁻¹ (N-H) and ~1600 cm⁻¹ (C=N) validate functional groups .
- MS : Molecular ion peaks (e.g., m/z 260 for C₁₀H₁₆N₄) confirm molecular weight .
Q. How is the antiprotozoal activity of this compound derivatives evaluated in vitro?
- Methodological Answer : Standard protocols involve:
- Parasite cultures : Incubation with Trypanosoma brucei or Plasmodium falciparum at varying compound concentrations.
- Dose-response assays : IC₅₀ values calculated using spectrophotometric or fluorescence-based viability assays .
- Control compounds : Reference drugs (e.g., pentamidine) are included for activity benchmarking .
Advanced Research Questions
Q. How can QSAR models optimize antiprotozoal activity in benzimidazole-imidazole hybrids?
- Methodological Answer : Group-based QSAR (G-QSAR) identifies critical substituent effects. Key descriptors include:
- R1-EpsilonSS : Reflects electron accessibility at the benzimidazole moiety.
- R2-XKHydrophilicArea : Quantifies hydrophilic interactions at the sulfanyl-ethyl linker.
- Models with r² > 0.75 and q² > 0.59 predict activity trends, guiding substituent selection (e.g., electron-withdrawing groups enhance potency) .
Q. What crystallographic strategies resolve the 3D structure of this compound and its derivatives?
- Methodological Answer : Single-crystal X-ray diffraction with SHELX software is preferred:
- Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors.
- Twinned data handling : SHELXL’s twin refinement tools improve accuracy for challenging crystals .
- Example: Imidazoline derivatives are resolved via hydrogen-bonding networks (N-H···N) and pi-stacking interactions .
Q. How can reaction conditions be optimized for synthesizing novel derivatives?
- Methodological Answer : Systematic screening of:
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution .
- Catalysts : CuI or Pd(PPh₃)₄ improves cross-coupling yields in triazole-acetamide hybrids .
- Temperature : 60–80°C balances reaction rate and side-product minimization .
Q. How should researchers address discrepancies in QSAR model predictions?
- Methodological Answer : Validate models using:
- Cross-validation : Leave-one-out (LOO) or 5-fold methods assess robustness (q² > 0.5 is acceptable) .
- External test sets : Predict activity for 20–30% of compounds excluded during training .
- Descriptor redundancy checks : Variance Inflation Factor (VIF) < 5 avoids multicollinearity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
